Sodium 5-methylthiophene-2-sulfinate
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Overview
Description
Sodium 5-methylthiophene-2-sulfinate is an organosulfur compound with the molecular formula C₅H₅NaO₂S₂ It is a sodium salt derivative of 5-methylthiophene-2-sulfinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methylthiophene-2-sulfinate typically involves the sulfonation of 5-methylthiophene. One common method includes the reaction of 5-methylthiophene with sulfur dioxide and a suitable oxidizing agent, followed by neutralization with sodium hydroxide to yield the sodium salt .
Industrial Production Methods: Industrial production methods for sodium sulfinates, including this compound, often involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-methylthiophene-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to thiols or sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinate group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Sodium 5-methylthiophene-2-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 5-methylthiophene-2-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various substrates, leading to the formation of new chemical entities. The molecular targets and pathways involved include interactions with electrophilic centers in organic molecules, facilitating substitution or addition reactions .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 5-methylthiophene-2-sulfinate is unique due to its thiophene ring structure, which imparts distinct electronic and steric properties compared to other sodium sulfinates. This uniqueness allows for specific reactivity patterns and applications, particularly in the synthesis of heterocyclic compounds and materials science .
Properties
Molecular Formula |
C5H5NaO2S2 |
---|---|
Molecular Weight |
184.2 g/mol |
IUPAC Name |
sodium;5-methylthiophene-2-sulfinate |
InChI |
InChI=1S/C5H6O2S2.Na/c1-4-2-3-5(8-4)9(6)7;/h2-3H,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
BITNIHQRTBEGDL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(S1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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